An In-Depth Technical Guide to Boc-D-FMK: A Potent, Irreversible Pan-Caspase Inhibitor
An In-Depth Technical Guide to Boc-D-FMK: A Potent, Irreversible Pan-Caspase Inhibitor
This guide provides a comprehensive technical overview of Boc-D-FMK, a widely utilized tool in apoptosis research. We will delve into its core chemical properties, its mechanism of action as a broad-spectrum caspase inhibitor, and provide field-proven insights and protocols for its effective application in laboratory settings. This document is intended for researchers, scientists, and drug development professionals engaged in the study of programmed cell death and related therapeutic areas.
Core Characteristics of Boc-D-FMK
Boc-D-FMK, also known as Boc-Asp(OMe)-FMK, is a cell-permeable, irreversible pan-caspase inhibitor. Its efficacy in preventing apoptosis is rooted in its specific chemical structure, which allows it to be readily taken up by cells and to covalently bind to the active site of caspase enzymes.
Molecular and Chemical Properties
A clear understanding of the physicochemical properties of Boc-D-FMK is fundamental to its appropriate use and the interpretation of experimental results.
| Property | Value |
| Molecular Weight | 263.26 g/mol [1] |
| Molecular Formula | C₁₁H₁₈FNO₅[1] |
| IUPAC Name | methyl (3S)-5-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate[2] |
| CAS Numbers | 187389-53-3, 634911-80-1[1][3] |
| Synonyms | Boc-Asp(OMe)-FMK, BAF, Boc-D-Fluoromethyl Ketone[4][5] |
| Solubility | Soluble in DMSO (≥11.65 mg/mL) and Ethanol (≥41.65 mg/mL); insoluble in water[1] |
Note on CAS Numbers: Both CAS numbers, 187389-53-3 and 634911-80-1, are frequently associated with Boc-D-FMK and refer to the biologically active (3S)-enantiomer.[2]
Chemical Structure
The structure of Boc-D-FMK is central to its function. It is comprised of an aspartic acid residue with a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the side-chain carboxyl group. Critically, it possesses a fluoromethyl ketone (FMK) "warhead" that is responsible for its irreversible inhibitory activity.
Caption: 2D Chemical Structure of Boc-D-FMK.
The Boc group and methyl ester enhance the cell permeability of the molecule. Once inside the cell, cytoplasmic esterases are thought to cleave the methyl ester, activating the inhibitor.[4][5]
Mechanism of Action: Irreversible Caspase Inhibition
Caspases (cysteine-aspartic proteases) are the central executioners of apoptosis. They exist as inactive zymogens and are activated through proteolytic cleavage in response to pro-apoptotic signals. Boc-D-FMK functions by irreversibly binding to the active site of these caspases, thereby preventing them from cleaving their downstream substrates.
The inhibitory mechanism is a two-step process:
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Recognition and Binding: The aspartic acid residue of Boc-D-FMK mimics the natural substrate of caspases, allowing the inhibitor to bind to the enzyme's active site.
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Covalent Modification: The electrophilic carbon of the fluoromethyl ketone is attacked by the nucleophilic thiol group of the cysteine residue in the caspase active site. This results in the formation of a stable thioether bond and the displacement of the fluorine atom, leading to irreversible inactivation of the enzyme.[6]
Caption: The extrinsic and intrinsic apoptosis pathways and points of inhibition by Boc-D-FMK.
Experimental Protocols and Best Practices
The following protocols are provided as a guide. As with any experimental procedure, optimization for specific cell types and conditions is highly recommended.
Preparation of Boc-D-FMK Stock Solution
Trustworthiness: A properly prepared and stored stock solution is critical for reproducible results.
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Reconstitution: Boc-D-FMK is typically supplied as a solid. Reconstitute it in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). For a 10 mM stock, add 379.85 µL of DMSO to 1 mg of Boc-D-FMK (MW 263.26).
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Solubilization: To ensure complete dissolution, gently warm the vial to 37°C for 10 minutes and/or sonicate briefly. [7]3. Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months. [8]
Inhibition of Apoptosis in Cell Culture
This protocol describes a general workflow for using Boc-D-FMK to inhibit apoptosis induced by an agent such as TNF-α or staurosporine.
Expertise & Experience: The optimal concentration and incubation time for Boc-D-FMK can vary significantly between cell types and the apoptosis-inducing stimulus. A typical starting concentration is 50-100 µM, with a pre-incubation time of 1-3 hours before the addition of the apoptotic stimulus. [7][8]
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Cell Seeding: Plate cells (e.g., HeLa, Jurkat) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
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Pre-treatment with Boc-D-FMK:
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Thaw an aliquot of the Boc-D-FMK stock solution.
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Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
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Include a vehicle control (medium with the same concentration of DMSO).
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Incubate the cells for 1-3 hours at 37°C in a CO₂ incubator.
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-
Induction of Apoptosis:
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Add the apoptosis-inducing agent (e.g., TNF-α plus cycloheximide, staurosporine) to the wells, including those pre-treated with Boc-D-FMK and the vehicle control.
-
Incubate for the required time to induce apoptosis (e.g., 4-24 hours).
-
-
Harvesting and Analysis: Harvest the cells for downstream analysis to assess the extent of apoptosis inhibition (e.g., Annexin V/PI staining followed by flow cytometry, or cell lysis for Western blot analysis).
Western Blot Analysis of PARP Cleavage
Self-Validating System: A key hallmark of caspase-mediated apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) from its full-length 116 kDa form to an 89 kDa fragment. [9]Successful inhibition of apoptosis by Boc-D-FMK will result in a significant reduction in PARP cleavage.
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Cell Lysis: Following treatment as described in section 4.2, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail. [10]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Normalize all samples to the same protein concentration.
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Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [10]4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10]5. Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Compare the intensity of the 89 kDa cleaved PARP band in the apoptosis-induced sample versus the sample pre-treated with Boc-D-FMK. A significant decrease in the cleaved PARP band in the Boc-D-FMK-treated sample indicates effective caspase inhibition.
Off-Target Effects and Considerations
While Boc-D-FMK is a powerful tool, it is essential to be aware of its potential off-target effects. The fluoromethyl ketone pharmacophore is known to interact with other cysteine proteases. Notably, Boc-D-FMK can inhibit cathepsins H and L. [4][5]Therefore, when interpreting results, it is crucial to consider that observed cellular effects may not be solely due to caspase inhibition. The use of appropriate controls, such as alternative caspase inhibitors with different chemical scaffolds (e.g., Q-VD-OPh), can help to dissect these effects.
Conclusion
Boc-D-FMK is an indispensable reagent for the study of apoptosis. Its cell-permeable nature and irreversible, broad-spectrum inhibition of caspases provide a robust method for dissecting the role of programmed cell death in various biological and pathological processes. By understanding its chemical properties, mechanism of action, and by employing rigorous, well-controlled experimental protocols, researchers can effectively leverage Boc-D-FMK to gain critical insights into the complex machinery of cellular life and death.
References
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ChemRadar. Boc-D-FMK CAS#187389-53-3 | Global PFAS Screening Tool. [Link]
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ResearchGate. Schematic diagram of the mechanisms of caspase activation and.... [Link]
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ResearchGate. Caspase activation pathway. The Figure delineates the extrinsic and.... [Link]
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National Center for Biotechnology Information. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
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AnyGenes. Caspase activation: key pathways and mechanisms. [Link]
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BPS Bioscience. Boc-D-FMK Caspase3 27611-3. [Link]
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BioCrick. Boc-D-FMK | CAS:187389-53-3,634911-80-1 | Pan-caspase inhibitor. [Link]
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MDPI. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]
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Bio-Rad. Instructions for Using Caspase Substrates and Inhibitors. [Link]
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National Center for Biotechnology Information. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD. [Link]
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